REACTION_CXSMILES
|
C([O:3][C:4](=[O:35])[C@@H:5]([NH:13][C:14]([C:16]1[S:17][C:18]([CH2:21][CH2:22][CH2:23][C:24]2[NH:34][C:27]3[N:28]=[C:29]([NH2:33])[NH:30][C:31](=[O:32])[C:26]=3[CH:25]=2)=[CH:19][CH:20]=1)=[O:15])[CH2:6][CH2:7][C:8]([O:10]CC)=[O:9])C.[OH-].[Na+].CO.C(Cl)(Cl)Cl>CO>[NH2:33][C:29]1[NH:30][C:31](=[O:32])[C:26]2[CH:25]=[C:24]([CH2:23][CH2:22][CH2:21][C:18]3[S:17][C:16]([C:14]([NH:13][C@@H:5]([CH2:6][CH2:7][C:8]([OH:10])=[O:9])[C:4]([OH:35])=[O:3])=[O:15])=[CH:20][CH:19]=3)[NH:34][C:27]=2[N:28]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under N2 at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 3-4 with dropwise addition of 1 N HCl
|
Type
|
TEMPERATURE
|
Details
|
The resulting suspension was frozen in a dry ice-acetone bath
|
Type
|
CUSTOM
|
Details
|
thawed to 4-5° C. in the refrigerator
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The residue was washed with a small amount of cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
to afford 212 mg (95%) of AAG154544 as white powder
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
NC=1NC(C2=C(N1)NC(=C2)CCCC2=CC=C(S2)C(=O)N[C@H](C(=O)O)CCC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |